4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-14-13(18-15-9)10-7-12(17)16(8-10)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCQTZYCNKBJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one typically involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes . The reaction is often carried out in a NaOH-DMSO medium at ambient temperature, which allows for the efficient formation of the 1,2,4-oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives .
Scientific Research Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a bioisostere of amide, providing better hydrolytic and metabolic stability . This allows the compound to interact with various enzymes and receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxadiazole and pyrrolidinone rings provides a versatile scaffold for the development of new bioactive molecules and materials .
Biological Activity
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, and discusses relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one is with a molecular weight of approximately 232.25 g/mol. The structure features a pyrrolidinone ring substituted with an oxadiazole moiety and a phenyl group, which are critical for its biological activity.
Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of biological activities. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymes : Oxadiazole derivatives can inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Interaction with Nucleic Acids : These compounds may selectively bind to nucleic acids, disrupting the normal function of DNA and RNA in cancer cells .
- Targeting Kinases : Some derivatives have been shown to inhibit kinases that are critical for tumor growth .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cell Line Studies : Compounds similar to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one have been tested against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range .
- Mechanistic Studies : The compound's mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. For example:
- Bacterial Inhibition : Studies demonstrated that certain oxadiazole compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
A study involving a series of oxadiazole derivatives including 4-(3-Methyl...) was conducted to evaluate their antiproliferative effects against various cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly enhanced cytotoxicity. Notably, compounds with electronegative substituents exhibited improved activity due to better interaction with target proteins involved in cancer progression.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the phenyl ring influence both the potency and selectivity of these compounds against cancer cells. The presence of electron-withdrawing groups was found to enhance activity by increasing binding affinity to target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
